N,N'-Diformyl-L-cystine

説明

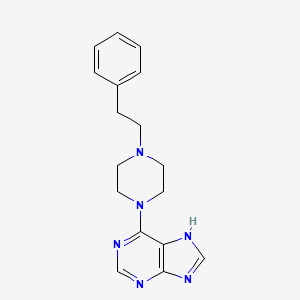

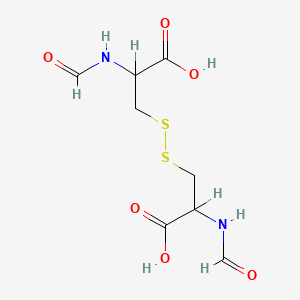

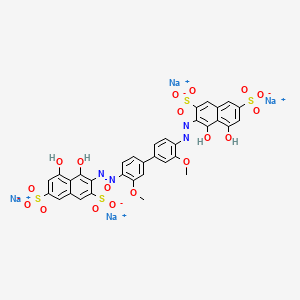

“N,N’-Diformyl-L-cystine” is a chemical compound with the linear formula C8H12N2O6S2 . It has a molecular weight of 296.323 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

“N,N’-Diformyl-L-cystine” contains a total of 29 bonds; 17 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 aldehyde (aliphatic), 2 hydroxyl groups, and 1 disulfide .科学的研究の応用

1. Protection and Activation in Peptide Chemistry

N,N'-Diformyl-L-cystine plays a role in peptide chemistry. The use of related compounds like 3-nitro-2-pyridinesulfenyl (Npys) halide for the protection and activation of the thiol function of cysteine is notable. This method, starting from compounds like bis(N-t-butyloxycarbonyl)-L-cystine, shows the versatility of related cystine derivatives in peptide synthesis (Matsueda, Kimura, Kaiser, & Matsueda, 1981).

2. Fabrication of Polypeptide Structural Color Films

N,N'-Diformyl-L-cystine derivatives contribute to the development of bioinspired polypeptide photonic films. These films, with tunable structural color, are created by combining N-carboxyanhydride (NCA) chemistry and photonic crystals. The integration of di-NCA derivative of l-cystine in this process illustrates its potential in creating advanced optical materials (Meng, Ju, Wang, Han, Zhang, Zhang, Wu, & Tang, 2022).

3. Synthesis of Biodegradable Polymers

The synthesis of poly(L-cystyl-L-cystine), a new biodegradable polymer, is enhanced using methods involving N,N'-bis(trimethylsilyl)cystine dibenzyl ester. This advancement shows the role of cystine derivatives in the creation of polymers with improved properties, indicating their utility in materials science (Bechaouch, Coutin, & Sekiguchi, 1996).

4. Lysosomal Cystine Accumulation and Mitochondrial Effects

In medical research, the study of lysosomal cystine accumulation, particularly its effects on mitochondrial integrity and cellular viability, highlights the biological importance of cystine. Understanding the role of cystine in cellular processes can aid in the study of diseases like cystinosis (Sumayao, McEvoy, Newsholme, & McMorrow, 2016).

5. Role in Biosynthesis and Cellular Functions

The biosynthesis of cystine in human cell cultures, as well as its role in essential cellular functions, has been studied. This research is crucial for understanding metabolic pathways and the requirements of cells in culture, providing insights into amino acid metabolism and cellular nutrition (Eagle, Piez, & Oyama, 1961).

Safety and Hazards

特性

IUPAC Name |

3-[(2-carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O6S2/c11-3-9-5(7(13)14)1-17-18-2-6(8(15)16)10-4-12/h3-6H,1-2H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYQLWRZIWXMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC=O)SSCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952065 | |

| Record name | N,N'-Bis(hydroxymethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Diformyl-L-cystine | |

CAS RN |

29581-98-4 | |

| Record name | N,N'-Diformyl-L-cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(hydroxymethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-2,2',4,4'-tetrol](/img/structure/B1614696.png)